molecular formula C13H15N3O2S B1417629 4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone CAS No. 339239-35-9

4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

Cat. No.: B1417629
CAS No.: 339239-35-9
M. Wt: 277.34 g/mol
InChI Key: ZCCLEORJIOEWAW-VGOFMYFVSA-N
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Description

4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is a chemical compound with the molecular formula C13H15N3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone typically involves the reaction of 4-hydroxybenzaldehyde with 5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl hydrazine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-propan-2-yl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-8(2)11-12(18)15-13(19-11)16-14-7-9-3-5-10(17)6-4-9/h3-8,11,17H,1-2H3,(H,15,16,18)/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCLEORJIOEWAW-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(=NN=CC2=CC=C(C=C2)O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)O)/S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Reactant of Route 2
4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Reactant of Route 3
4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Reactant of Route 4
4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Reactant of Route 5
Reactant of Route 5
4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Reactant of Route 6
4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

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